

# An In-depth Technical Guide to the Physical Properties of Lanosterol

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## Compound of Interest

Compound Name: Lanosterol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **lanosterol**, a tetracyclic triterpenoid that serves as the fundamental precursor for all animal and fungal steroids, including cholesterol.<sup>[1]</sup> Understanding these properties is critical for researchers in drug development, biochemistry, and materials science, as they influence **lanosterol**'s biological activity, solubility, and formulation characteristics. This document details quantitative physical data, outlines standard experimental protocols for their determination, and visualizes relevant biochemical and experimental workflows.

## Core Physical and Chemical Properties

**Lanosterol** (CAS Registry Number: 79-63-0) is a white to off-white crystalline solid.<sup>[2][3]</sup> Its fundamental properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C <sub>30</sub> H <sub>50</sub> O	[1][4][5]
Molecular Weight	426.72 g/mol	[2][5][6]
IUPAC Name	(3S,5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylhept-5-en-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol	[4]
Appearance	White to off-white crystalline solid	[2][3]
Melting Point	138-140.5 °C (Range from various sources)	[1][4][7]
117-122 °C (with decomposition)	[8][9]	
408.27 K (135.12 °C)	[10][11]	
Boiling Point	~498.9 °C at 760 mmHg	[8]
Density	~0.98 g/cm <sup>3</sup>	[8]
Enthalpy of Fusion	23.61 kJ/mol	[10][11]

## Solubility Characteristics

**Lanosterol** is sparingly soluble in aqueous solutions but shows solubility in various organic solvents.[3] Its limited aqueous solubility is a critical factor in drug delivery research, particularly concerning its potential application in cataract treatment.[12]

Solvent	Solubility (at specified temp.)	Source(s)
Ethanol	~0.25 mg/mL	[3]
Dimethylformamide (DMF)	~3 mg/mL	[3]
Methanol	Mole Fraction: $3.0 \times 10^{-5}$ (at 277.78 K)	[10][12]
n-Propanol	Mole Fraction: 0.0048 (at 318.93 K)	[10][12]
Chloroform	Slightly Soluble	[13]
Ethyl Acetate	Slightly Soluble	[13]

A detailed study by Li and Forciniti (2020) measured the solubility of **lanosterol** in a range of organic solvents (methanol, ethanol, isopropanol, n-propanol, acetonitrile, acetone, DMF, DMSO, and ethyl acetate) at temperatures from 277.09 K to 338.78 K, demonstrating that solubility increases with temperature.[10][11][12]

## Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and quantification of **lanosterol**.

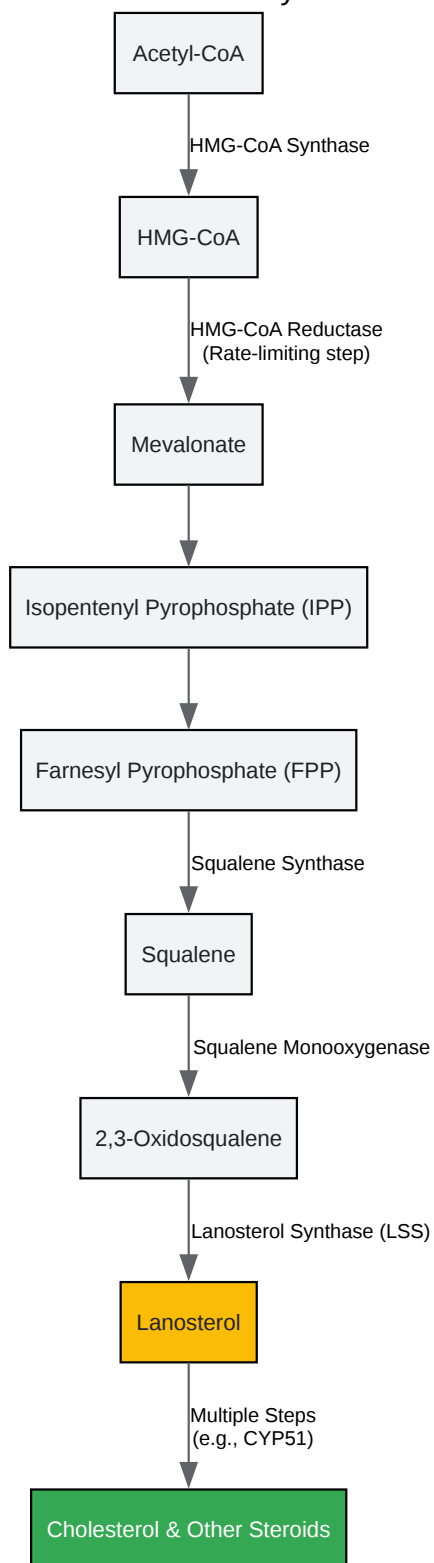
Spectroscopic Technique	Key Data Points	Source(s)
UV-Vis Spectroscopy	$\lambda_{\text{max}}$ : 202 nm Molar Extinction Coefficient ( $\epsilon$ ): 38,280 M <sup>-1</sup> cm <sup>-1</sup>	[14]
Infrared (IR) Spectroscopy	OH Stretching: 3423 cm <sup>-1</sup> (broad band) CH Stretching: 2946 cm <sup>-1</sup> , 2875 cm <sup>-1</sup> , 2835 cm <sup>-1</sup>	[15][16]
Mass Spectrometry (MS)	Structure confirmed by Gas Chromatography-Mass Spectrometry (GC-MS). Electron Ionization (EI) data is available in the NIST WebBook.	[10][11][17]
Nuclear Magnetic Resonance (NMR)	<sup>1</sup> H and <sup>13</sup> C NMR are standard techniques for detailed structural elucidation of sterols like lanosterol.	[18]

## Biological and Experimental Pathways

### Biosynthesis of Lanosterol

**Lanosterol** is a pivotal intermediate in the biosynthesis of cholesterol. The pathway begins with acetyl-CoA and proceeds through a series of enzymatic steps, with the final cyclization of 2,3-oxidosqualene to **lanosterol** being a key transformation catalyzed by the enzyme **lanosterol synthase**. [1][19][20]

## Simplified Lanosterol Biosynthesis Pathway

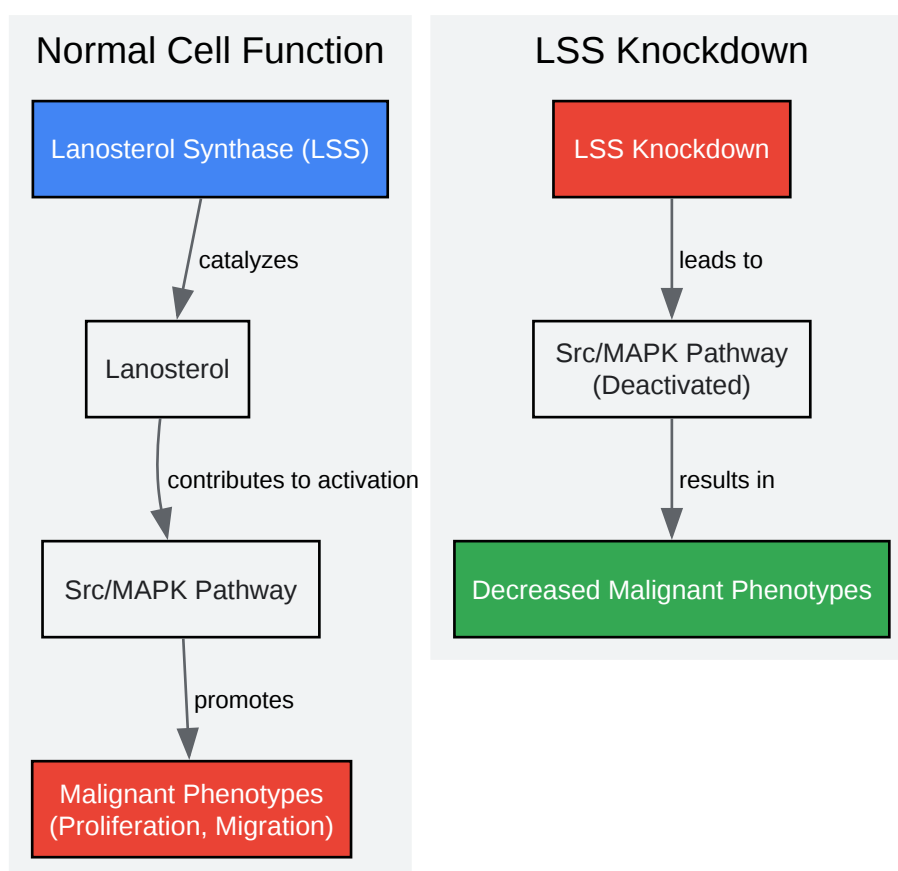
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Caption: A simplified diagram of the **lanosterol** biosynthesis pathway.

## Involvement in Cellular Signaling

Recent research suggests a role for **lanosterol** metabolism in cellular signaling. The loss of **lanosterol** synthase (LSS) has been shown to decrease malignant phenotypes in liver cancer cells by deactivating the Src/MAPK signaling pathway, indicating a link between the sterol biosynthesis pathway and cancer cell proliferation.[21]

### Lanosterol Synthase and Src/MAPK Signaling



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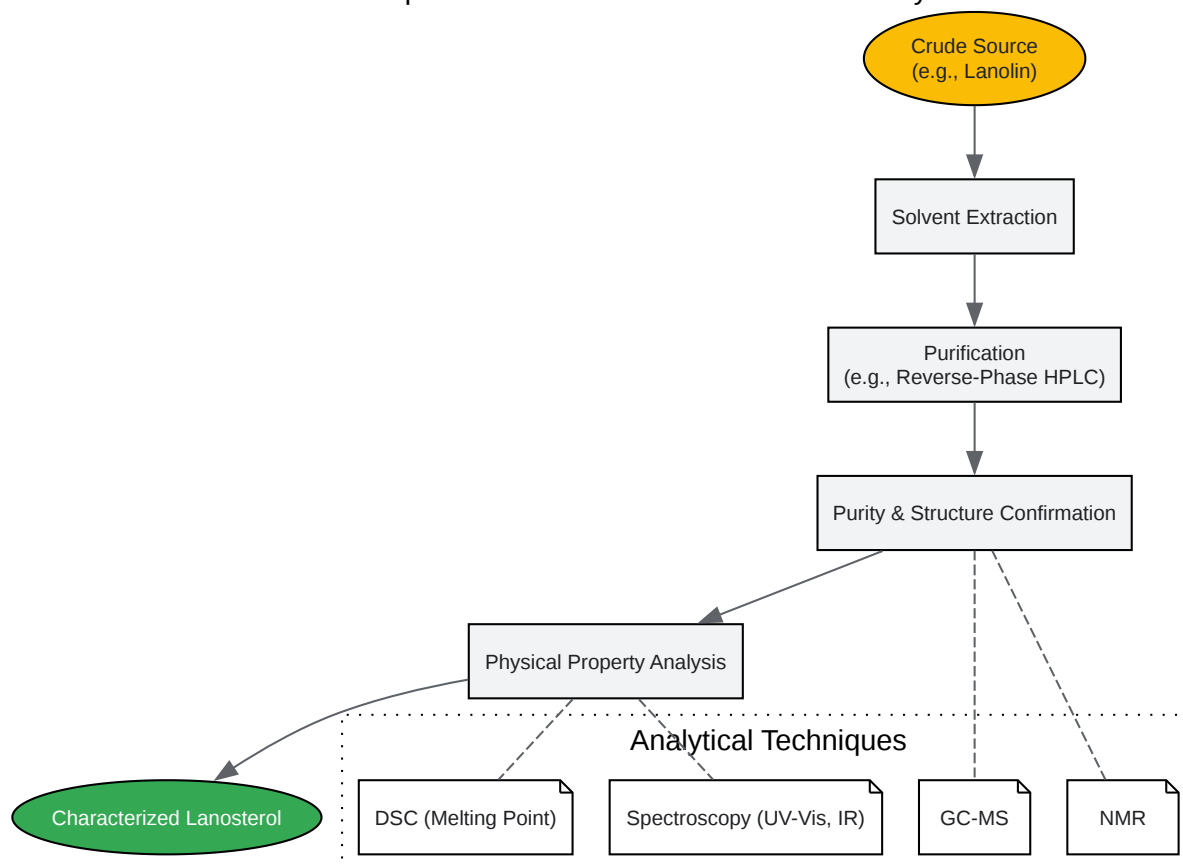
Caption: Logical flow of LSS impact on the Src/MAPK pathway.

## Experimental Protocols

### General Workflow for Lanosterol Analysis

The isolation and characterization of **lanosterol** from a crude source typically follow a multi-step process involving extraction, purification, and analysis.

## General Experimental Workflow for Lanosterol Analysis



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Caption: Workflow for **lanosterol** isolation and characterization.

## Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity.[22][23]

- Sample Preparation: A small amount of dry, powdered **lanosterol** is packed into a thin-walled capillary tube, sealed at one end.[24][25]

- **Apparatus Setup:** The capillary tube is attached to a thermometer and placed in a heating apparatus, such as a Thiele tube filled with mineral oil or an electrically heated metal block (e.g., Mel-Temp apparatus).[\[22\]](#)[\[26\]](#)
- **Heating:** The apparatus is heated slowly and steadily, typically at a rate of about 2°C per minute as the expected melting point is approached.[\[22\]](#)
- **Observation:** The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid.[\[22\]](#) A pure compound exhibits a sharp melting range of 0.5-1.0°C.[\[22\]](#)

## Solubility Determination (Static Equilibrium Method)

This method is used to determine the solubility of a compound in a specific solvent at various temperatures.[\[10\]](#)[\[11\]](#)

- **Sample Preparation:** A surplus amount of **lanosterol** is added to a known volume of the chosen solvent in a sealed vial.
- **Equilibration:** The mixture is agitated (e.g., shaken in a temperature-controlled water bath) for a prolonged period (e.g., 24 hours or longer) to ensure equilibrium is reached.[\[27\]](#) The presence of undissolved solid confirms that the solution is saturated.
- **Sample Separation:** The saturated solution is carefully separated from the excess solid solute, often by centrifugation followed by filtration through a syringe filter.
- **Concentration Analysis:** The concentration of **lanosterol** in the clear, saturated solution is determined using a reliable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[\[11\]](#)
- **Data Correlation:** The experiment is repeated at different temperatures to generate a solubility curve. The data can be correlated using thermodynamic models like the modified Apelblat equation.[\[10\]](#)[\[12\]](#)

## Spectroscopic Analysis Protocols

- **Infrared (IR) Spectroscopy:**



- Method: The Fourier-Transform Infrared (FTIR) spectrum is typically obtained using the KBr pellet technique.[4] A small amount of **lanosterol** is intimately mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent disc.
- Analysis: The disc is placed in the spectrometer's sample holder, and the spectrum is recorded. The positions of absorption bands are used to identify functional groups, such as the hydroxyl (-OH) and various C-H bonds.[15][16]
- UV-Visible (UV-Vis) Spectroscopy:
  - Method: A solution of **lanosterol** is prepared in a UV-transparent solvent (e.g., methanol or ethanol). The solution is placed in a quartz cuvette.
  - Analysis: The absorbance of the solution is measured across a range of wavelengths (e.g., 200-400 nm) to find the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ).
- Mass Spectrometry (MS):
  - Method: Often coupled with Gas Chromatography (GC-MS), this technique is used for both identification and purity assessment.[10] The sample is injected into the GC, where it is vaporized and separated from other components. The separated **lanosterol** then enters the mass spectrometer.
  - Analysis: In the mass spectrometer, the molecules are ionized (e.g., by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio, producing a characteristic mass spectrum that serves as a molecular fingerprint.

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